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Compound of Interest

Compound Name: PD-166285-d4

Cat. No.: B564866 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the multi-targeted kinase inhibitor PD-166285 against other established inhibitors, supported by

experimental data and detailed protocols.

PD-166285 is a potent, ATP-competitive inhibitor of a range of protein kinases, demonstrating

significant activity against key targets implicated in cancer cell signaling. This guide provides a

comparative analysis of its half-maximal inhibitory concentration (IC50) values against several

kinases, alongside data for well-established inhibitors, to offer a clear perspective on its

potency and selectivity.

Data Presentation: Comparative IC50 Values
The inhibitory activity of PD-166285 and a selection of other kinase inhibitors are summarized

below. These values, derived from in vitro kinase assays, highlight the potency of PD-166285

against multiple oncogenic kinases.
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Kinase Target
PD-166285 IC50
(nM)

Comparative
Inhibitor

Comparative
Inhibitor IC50 (nM)

c-Src 8.4[1][2] Dasatinib 0.8

FGFR1 39.3[1][2] AZD4547 0.2

EGFR 87.5[1][2] Gefitinib 26 - 57 (cell-based)

PDGFRβ 98.3[1][2] Imatinib 100 (cell-based)

Wee1 24[1][3] - -

Myt1 72[3] - -

MAPK 5,000[2] - -

PKC 22,700[2] Staurosporine 0.7

Chk1 3,433[3] - -

Note: IC50 values can vary depending on the specific assay conditions, including ATP

concentration and substrate used. The data presented here is for comparative purposes.

Mandatory Visualization
Signaling Pathways Targeted by PD-166285
The following diagram illustrates the key signaling pathways inhibited by PD-166285. As an

ATP-competitive inhibitor, it blocks the catalytic activity of receptor and non-receptor tyrosine

kinases, thereby impeding downstream signaling cascades that are crucial for cell proliferation,

survival, and angiogenesis.
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Preparation

Reaction

Detection & Analysis

Prepare serial dilutions
of PD-166285

Add inhibitor dilutions to
reaction mix

Prepare kinase reaction mix
(Kinase, Substrate, Buffer)

Initiate reaction with
[γ-32P]ATP

Incubate at 30°C

Stop reaction & spot on
phosphocellulose paper

Wash to remove
unincorporated [γ-32P]ATP

Quantify incorporated
radioactivity

Plot % inhibition vs.
log[Inhibitor]

Calculate IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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